Pyrazole-72

Catalog No.
S1937414
CAS No.
85833-79-0
M.F
C38H26N4O2
M. Wt
570.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazole-72

CAS Number

85833-79-0

Product Name

Pyrazole-72

IUPAC Name

15-[3-(4-methoxyphenyl)-2-naphthalen-2-yl-3,4-dihydropyrazol-5-yl]-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaen-11-one

Molecular Formula

C38H26N4O2

Molecular Weight

570.6 g/mol

InChI

InChI=1S/C38H26N4O2/c1-44-27-17-14-24(15-18-27)35-22-33(40-42(35)26-16-13-23-7-2-3-8-25(23)21-26)28-19-20-31-36-29(28)9-6-10-30(36)37-39-32-11-4-5-12-34(32)41(37)38(31)43/h2-21,35H,22H2,1H3

InChI Key

NRJWLWMYNPVLGP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CC(=NN2C3=CC4=CC=CC=C4C=C3)C5=C6C=CC=C7C6=C(C=C5)C(=O)N8C7=NC9=CC=CC=C98

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C3=CC4=CC=CC=C4C=C3)C5=C6C=CC=C7C6=C(C=C5)C(=O)N8C7=NC9=CC=CC=C98

Pyrazole-72 is a compound belonging to the pyrazole family, characterized by its five-membered ring structure containing two adjacent nitrogen atoms. This compound has gained attention due to its diverse chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals. Pyrazole derivatives are known for their ability to act as ligands in coordination chemistry and their role in biological activity, making them significant in medicinal chemistry and material science.

, including:

  • Cyclocondensation: This reaction involves the condensation of hydrazine derivatives with acetylenic ketones, leading to the formation of pyrazole derivatives. The reaction typically yields a mixture of regioisomers, showcasing the versatility of pyrazole-72 in synthetic chemistry .
  • Electrophilic Substitution: Pyrazole-72 can participate in electrophilic substitution reactions, particularly at the C-4 position of the pyrazole ring. The nature of substituents on the ring significantly influences the reaction outcomes, allowing for tailored modifications .
  • Hydrohalogenation: The compound can also undergo hydrohalogenation reactions, where its structure affects the stability and yield of products formed during bromination or chlorination processes .

Pyrazole-72 exhibits notable biological activities, including:

  • Antimicrobial Properties: Various studies have indicated that pyrazole derivatives possess antimicrobial activity against a range of pathogens, making them potential candidates for developing new antibiotics .
  • Anti-inflammatory Effects: Some pyrazoles have been shown to exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
  • Anticancer Activity: Research has suggested that certain pyrazole compounds can inhibit tumor growth and induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .

Several methods are employed to synthesize pyrazole-72:

  • Cyclocondensation Reaction: The most common method involves reacting hydrazine derivatives with acetylenic ketones, yielding pyrazole derivatives with varying substitutions .
  • Palladium-Catalyzed Coupling: A four-component coupling reaction involving phenylacetylene and hydrazine derivatives has been reported to produce pyrazoles in good yields under mild conditions .
  • One-Pot Reactions: Recent advancements have introduced one-pot synthesis methods that streamline the process by combining multiple steps into a single reaction vessel, enhancing efficiency and yield .

Pyrazole-72 has several applications across different domains:

  • Pharmaceuticals: Due to its biological activity, pyrazole derivatives are being explored for use as anti-inflammatory, antimicrobial, and anticancer agents .
  • Agricultural Chemicals: Pyrazoles are also being investigated for their potential use as agrochemicals due to their effectiveness against pests and diseases affecting crops .
  • Material Science: The unique properties of pyrazoles allow them to be used in developing advanced materials, including polymers and coordination complexes .

Studies on the interactions of pyrazole-72 with various biological targets have revealed:

  • Protein Binding: Research indicates that pyrazole derivatives can bind effectively to specific proteins, influencing their biological functions and pathways .
  • Receptor Interactions: Pyrazoles have been shown to interact with various receptors in biological systems, suggesting potential roles as modulators of receptor activity .

Several compounds share structural similarities with pyrazole-72. Below is a comparison highlighting unique characteristics:

Compound NameStructure TypeUnique Features
1H-PyrazoleSimple pyrazoleBasic structure with broad applications
3-MethylpyrazoleMethyl-substitutedEnhanced lipophilicity affecting bioavailability
4-AminopyrazoleAmino-substitutedIncreased biological activity due to amino group
ThiazolopyrazolesHeterocyclic variantExhibits unique reactivity due to thiazole ring
Isoxazole derivativesOxazole ring inclusionDifferent electronic properties affecting reactivity

Pyrazole-72 stands out due to its specific substituents and resultant chemical behavior that may not be present in these similar compounds. Its unique reactivity patterns make it a candidate for targeted applications in medicinal chemistry and materials science.

The synthesis of Pyrazole-72 necessitates sophisticated multi-step strategies that integrate pyrazole formation with complex heterocyclic scaffolding construction. The fundamental approach involves sequential assembly of the constituent heterocyclic units through carefully orchestrated chemical transformations.

Conventional Pyrazole Formation Strategies

The initial pyrazole ring construction follows established methodologies based on cyclocondensation reactions. The leading method involves cyclocondensation reactions between appropriate hydrazine derivatives acting as bidentate nucleophiles and carbonyl systems [3]. For Pyrazole-72 synthesis, the reaction of substituted hydrazines with 1,3-diketones or their equivalents provides the foundational pyrazole core [4]. The condensation of phenylhydrazine with ethyl acetoacetate yields pyrazole derivatives with excellent yields (95%) under controlled conditions, demonstrating short reaction times and straightforward work-up procedures [4].

The regioselectivity of pyrazole formation represents a critical consideration in multi-step synthesis. When utilizing 1,3-diketones with unequal substituents, the reaction proceeds preferentially to give specific regioisomers based on electronic effects and steric factors [3]. For instance, when the aryl group constitutes R1 and an alkyl substituent constitutes R3, the reaction yields the desired regioisomer as the major product with selectivity ratios of 98:2 [5].

Complex Heterocyclic Assembly

The construction of the benzimidazoquinoline framework requires sophisticated multi-step sequences involving carefully controlled cyclization reactions. The synthesis of benzimidazole-pyrazole hybrid compounds has been extensively documented, with various methodologies demonstrating successful assembly of these complex structures [6].

One established approach involves the synthesis of benzimidazole-pyrazole compounds through three-step processes: Claisen-Schmidt condensation of 2-acetylbenzimidazole with substituted aromatic aldehydes in the presence of sodium hydroxide, followed by benzyl substitution and subsequent pyrazole formation through condensation with phenylhydrazine in acetic acid [6]. These protocols achieve good yields while maintaining structural integrity of the complex heterocyclic framework.

Sequential Functionalization Strategies

The assembly of Pyrazole-72 requires precise control over multiple sequential transformations. Advanced synthesis protocols employ continuous flow assembly-line approaches that enable sequential modification of pyrazole cores through additional reactor modules performing various functionalization reactions [7]. These include nitrogen-alkylation and arylation, deprotection, and amidation to install broad molecular diversity in short order [7].

The telescoped synthesis approach allows for efficient preparation of complex pyrazole derivatives through four-step processes with total residence times of approximately 31.7 minutes, achieving productivity rates of 1.76 grams per hour [7]. This methodology demonstrates the feasibility of efficient multi-step synthesis for complex pyrazole architectures.

Microwave-Assisted and Catalytic Optimization Strategies

Microwave-assisted synthesis has emerged as a pivotal technology for optimizing pyrazole formation and complex heterocyclic construction. These methodologies offer significant advantages in terms of reaction efficiency, selectivity, and processing time reduction.

Microwave-Enhanced Pyrazole Synthesis

Microwave-assisted condensation reactions provide substantial improvements in reaction kinetics and product yields. The microwave-assisted condensation of acetophenone and aromatic aldehydes yields chalcone analogs, which undergo subsequent cyclization to pyrazole derivatives through reaction with hydrazine hydrate and oxalic acid in the presence of catalytic acetic acid in ethanol [8]. These conditions achieve yields ranging from 73-81% with significantly reduced reaction times compared to conventional heating methods [8].

Advanced microwave protocols enable rapid synthesis of sugar-based pyrazole derivatives in eco-friendly water under microwave irradiation, achieving good yields with most compounds displaying antitumor activity [9]. The methodology demonstrates temperatures of 140°C for 20 minutes as optimal conditions for efficient pyrazole formation [10].

Catalytic Optimization Approaches

The integration of catalytic systems with microwave assistance provides enhanced control over reaction selectivity and efficiency. Recent developments demonstrate the synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles through cyclocondensation reactions involving enones and semicarbazide hydrochloride under microwave irradiation (100 watts) at 70°C and 2.2 bar pressure for 4 minutes, resulting in 82-96% yields [10].

Novel catalytic approaches include the use of pyrazole ligands to enhance catalytic activity. Using titanium tetraisopropoxide with pyrazole ligands for polymerization processes demonstrates approximately 3-fold higher catalytic activity at 60°C compared to titanium tetraisopropoxide alone [11]. At room temperature, this enhancement increases to approximately 17-fold, illustrating the significant impact of pyrazole ligand coordination on catalytic efficiency [11].

Optimized Reaction Conditions

Systematic optimization studies reveal that microwave-assisted synthesis of pyrazole derivatives benefits from specific parameter tuning. The optimal conditions for microwave-assisted synthesis typically involve power settings of 300 watts, temperatures of 70°C, and reaction times ranging from 2-4 minutes to 15-20 minutes depending on substrate complexity [10].

Solvent-free microwave conditions represent an advanced approach that eliminates environmental concerns while maintaining high efficiency. Four-component condensation reactions under solvent-free conditions achieve quantitative yields of pyranopyrazoles in approximately one minute using catalytic amounts of modified cyclodextrin derivatives [12].

Regioselective Cyclization Techniques

Regioselective cyclization represents a fundamental challenge in Pyrazole-72 synthesis, requiring precise control over multiple competitive reaction pathways. Advanced methodologies have been developed to achieve high regioselectivity in pyrazole formation and subsequent cyclization reactions.

Controlled Regioselectivity in Pyrazole Formation

The regioselective synthesis of pyrazoles employs various strategies to control the orientation of cyclization. Base-mediated [3+2] cycloaddition reactions using 2-alkynyl-1,3-dithianes and sydnones provide regioselective access to polysubstituted pyrazoles [13]. These methodologies enable precise control over substitution patterns essential for complex molecule construction.

Iodine-catalyzed oxidative cyclization represents another powerful approach for regioselective pyrazole synthesis. The use of iodine as a halogenated agent enhances the cyclization process, with equimolar amounts of iodine in the presence of 10 mol% tosic acid as an additive affording pyrazole derivatives in 83% yield within 48 hours [5]. This methodology demonstrates superior performance compared to other halogenated agents such as bromine, N-chlorosuccinimide, or N-bromosuccinimide [5].

Transition Metal-Catalyzed Regioselective Synthesis

Rhodium-catalyzed cascade addition-cyclization sequences provide highly efficient access to substituted pyrazoles with excellent regioselectivity [14]. Hydrazines with various electron-donating substituents are well-tolerated, yielding corresponding pyrazoles with excellent yields, while substrates bearing electron-withdrawing groups result in lower yields [14]. Symmetrically substituted alkynes react efficiently with N'-phenylacetohydrazide, though unsymmetrical counterparts show reduced reactivity [14].

Palladium-catalyzed oxidative carbonylation sequences enable the synthesis of trisubstituted pyrazoles from arylhydrazines and alkynes with excellent regioselectivity [14]. This multicomponent strategy involves arylhydrazine serving as an arylating agent, providing ynone intermediates through oxidative Sonogashira-carbonylation conditions, which subsequently undergo cyclization with additional hydrazine units to yield pyrazoles [14].

Advanced Cyclization Methodologies

Cerium-catalyzed tandem oxidation and intermolecular ring cyclization represents a novel approach for regioselective pyrazole synthesis. The reaction of vicinal diols with hydrazones under cerium catalysis achieves efficient formation of 1,3-di- and 1,3,5-trisubstituted pyrazoles in moderate to excellent yields [15]. This methodology offers advantages of mild conditions, easily available starting materials, broad substrate scope, and good functional group tolerance [15].

The development of one-pot procedures that maintain regioselectivity represents a significant advancement in synthetic efficiency. Condensation reactions utilizing alkyl methyl acetoacetate derivatives, phenyl isothiocyanate, and substituted hydrazines demonstrate the formation of single N-substituted pyrazole isomers with high regioselectivity [16]. The regioselectivity of these one-pot procedures has been validated through stepwise protocols that confirm the formation of specific isomeric products [16].

Green Chemistry Approaches in Large-Scale Production

The implementation of green chemistry principles in Pyrazole-72 synthesis addresses environmental sustainability concerns while maintaining synthetic efficiency. These approaches focus on reducing environmental impact through solvent selection, energy efficiency, and waste minimization.

Solvent-Free and Aqueous Synthesis Methods

Solvent-free organic synthesis represents an environmentally friendly approach that reduces ecological footprint by eliminating conventional solvents and minimizing waste generation [12]. This methodology offers shorter reaction times, simplified purification processes, heightened safety, increased yield, and cost-effectiveness [12].

Effective solvent-free four-component synthesis of functionalized pyranopyrazoles has been developed using per-6-amino-β-cyclodextrin as the catalyst [12]. Small amounts of the catalyst (0.008 mmol) combined with hydrazine hydrate, ethyl acetoacetate, aldehyde or ketone, and malononitrile yield quantitative pyranopyrazole products in approximately one minute under solvent-free conditions [12]. This solid base catalyst demonstrates recyclability for six cycles without loss of catalytic activity [12].

Aqueous synthesis methods provide environmentally benign alternatives for pyrazole construction. Water-based synthesis of pyrazole derivatives using guar gum as an organocatalyst demonstrates simple, efficient, and eco-friendly procedures for one-pot three-component reactions [17]. These methodologies achieve good yields while eliminating toxic organic solvents [17].

Energy-Efficient Synthesis Approaches

The integration of energy-efficient techniques such as microwave and ultrasound-assisted synthesis provides significant advantages in green chemistry applications [12]. Microwave-assisted synthesis reduces energy consumption by eliminating the need to heat solvents to overcome boiling points while providing rapid and uniform heating [12].

Ultrasound-assisted synthesis represents another energy-efficient approach for pyrazole construction. Ultrasonic irradiation methods enable the synthesis of pyranopyrazoles in aqueous media using lanthanum(III) nitrate as a catalyst, achieving high yields in short reaction times [12]. The optimization of reaction conditions under ultrasonication demonstrates superior performance compared to conventional heating methods [12].

Sustainable Catalytic Systems

The development of sustainable catalytic systems emphasizes the use of environmentally friendly metals and biodegradable composites [12]. Organo-catalysis stands out as the safest and most efficient method for pyrazole synthesis, offering mild reaction conditions with impressive yields in aqueous media [12]. This approach eliminates the need for toxic solvents while reducing conventional reaction times [12].

Bio-based catalysts represent an emerging area of green chemistry application. The use of natural polysaccharides such as guar gum as organocatalysts demonstrates effective pyrazole synthesis with minimal environmental impact [17]. These biodegradable catalysts can be recovered and reused, further enhancing the sustainability of the synthetic process [17].

Large-Scale Implementation Strategies

Flow chemistry methodologies provide significant advantages for large-scale green synthesis of pyrazoles [18]. Continuous flow processes enable safe handling of reactive intermediates while minimizing exposure to hazardous materials [18]. The integration of flow chemistry with green solvents and sustainable catalysts represents the state-of-the-art approach for environmentally responsible large-scale pyrazole production [18].

The development of telescoped synthesis approaches in flow systems enables efficient large-scale production with minimal waste generation [18]. Four-step continuous flow setups for pyrazole conversion achieve yields ranging from 51-76% while avoiding isolation of hazardous, unstable, or explosive intermediates [18]. Large-scale reactions demonstrate the production of 3.65 grams of product with 40% yield, illustrating the scalability of green chemistry approaches [18].

The implementation of green protection and deprotection strategies enables large-scale pyrazole derivatization through solvent-free and catalyst-free quantitative protection procedures [19]. High-yield lithiation/alkylation/deprotection sequences performed in single reaction vessels eliminate the need for intermediate purification steps, significantly reducing waste generation and processing costs [19].

XLogP3

8.3

Dates

Modify: 2024-04-14

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